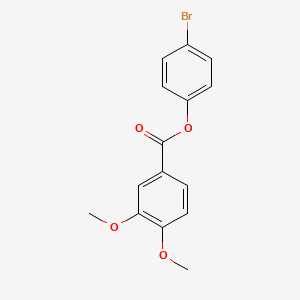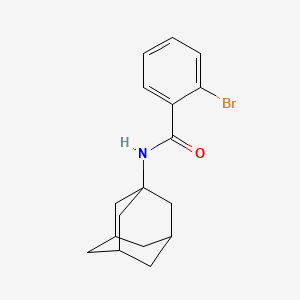![molecular formula C21H26N2O3S B10978820 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10978820.png)
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a propanoyl group, and a hexahydrocycloocta[b]thiophene core, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps:
-
Formation of the Methoxyphenyl Propanoyl Intermediate
Starting Materials: 4-Methoxybenzaldehyde and propionic acid.
Reaction: The aldehyde group of 4-methoxybenzaldehyde is reduced to form 4-methoxyphenylpropanol, which is then oxidized to form 3-(4-methoxyphenyl)propanoic acid.
Conditions: Reduction can be achieved using sodium borohydride (NaBH4) in methanol, followed by oxidation using potassium permanganate (KMnO4) in an acidic medium.
-
Cyclization and Amide Formation
Starting Materials: 3-(4-Methoxyphenyl)propanoic acid and hexahydrocycloocta[b]thiophene.
Reaction: The carboxylic acid group of 3-(4-methoxyphenyl)propanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with hexahydrocycloocta[b]thiophene to form the amide bond.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carbonyl groups can yield alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically carried out in non-polar solvents like dichloromethane (DCM).
Products: Substitution reactions can introduce halogen atoms into the aromatic ring or the thiophene core.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Protein Binding: Its ability to form stable complexes with proteins can be exploited in drug design and development.
Medicine
Drug Development:
Diagnostics: The compound can be used in the development of diagnostic tools, particularly in imaging and biosensing.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Its derivatives can be used in the production of active pharmaceutical ingredients (APIs).
作用机制
The mechanism by which 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating key enzymes or receptors, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-{[3-(4-Hydroxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-{[3-(4-Methylphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in 2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide provides unique electronic properties that can influence its reactivity and binding affinity.
Thiophene Core: The hexahydrocycloocta[b]thiophene core imparts specific structural rigidity and electronic characteristics, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H26N2O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-[3-(4-methoxyphenyl)propanoylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-26-15-11-8-14(9-12-15)10-13-18(24)23-21-19(20(22)25)16-6-4-2-3-5-7-17(16)27-21/h8-9,11-12H,2-7,10,13H2,1H3,(H2,22,25)(H,23,24) |
InChI 键 |
XWJDONBPJXAGHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide](/img/structure/B10978742.png)
![1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B10978761.png)
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10978764.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B10978768.png)

![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B10978772.png)
![N-[3-carbamoyl-4-(4-ethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10978779.png)
![3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978782.png)

![N-(2,3-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978786.png)


![3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978805.png)
![5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10978809.png)